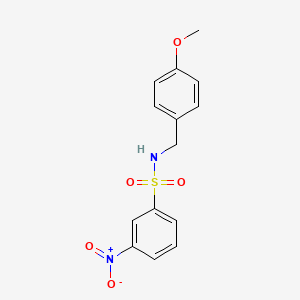

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-13-7-5-11(6-8-13)10-15-22(19,20)14-4-2-3-12(9-14)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYXIOWXODCOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide chemical structure and properties

Executive Summary & Chemical Identity

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a synthetic intermediate in medicinal chemistry and as a probe in Fragment-Based Drug Discovery (FBDD). Structurally, it serves as a robust scaffold combining a 3-nitrobenzenesulfonyl core (an electron-deficient aromatic system) with a 4-methoxybenzyl (PMB) group (an electron-rich, acid-labile protecting group or lipophilic tail).

This guide details the synthesis, physicochemical properties, and strategic applications of this molecule, focusing on its role as a precursor to 3-aminobenzenesulfonamides—a privileged pharmacophore in Carbonic Anhydrase (CA) inhibitors and anticancer agents.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |

| Molecular Formula | C₁₄H₁₄N₂O₅S |

| Molecular Weight | 322.34 g/mol |

| Core Motifs | Sulfonamide ( |

| Electronic Character | 3-Nitro: Strong Electron Withdrawing Group (EWG) ( |

| Solubility | Low in water; High in DMSO, DMF, Acetone, DCM |

Synthetic Methodology

The synthesis of this compound follows a classic Schotten-Baumann nucleophilic substitution. This protocol is designed for high purity and scalability, utilizing the reactivity of sulfonyl chlorides with primary amines.

Reaction Scheme

The reaction involves the coupling of 3-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a non-nucleophilic base.

Caption: Nucleophilic substitution pathway for sulfonamide formation.

Detailed Protocol

Reagents:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)

-

4-Methoxybenzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4-methoxybenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Rapid addition can lead to bis-sulfonylation or thermal decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Self-Validation Point: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine (ninhydrin stain) should disappear, and a new UV-active spot (product) should appear.

-

-

Workup: Quench with 1M HCl (to remove unreacted amine and pyridine/TEA). Wash the organic layer with saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or EtOAc/Hexane to yield off-white to pale yellow crystals.

Physicochemical & Mechanistic Properties[9]

Acid-Base Properties (pKa)

The sulfonamide proton (

-

Predicted pKa: ~9.0 – 9.5

-

Mechanism: The 3-nitro group is electron-withdrawing (via induction and resonance), stabilizing the conjugate base (sulfonamidate anion) more effectively than a simple phenyl ring, thereby increasing acidity compared to benzenesulfonamide (pKa ~10).

-

Implication: Under basic conditions (pH > 10), the molecule exists as a water-soluble anion, which is useful for extraction or formulation.

Electronic Effects & Reactivity

The meta-nitro substitution is strategically significant. Unlike para-nitro (which allows direct resonance conjugation with the sulfonamide), the meta-nitro group exerts its effect primarily through induction .

-

Stability: The sulfonamide bond is highly stable to hydrolysis under neutral and acidic conditions, making it a robust linker.

-

Reducibility: The nitro group is a "masked" amine. It can be selectively reduced (Fe/HCl, H₂/Pd-C, or SnCl₂) to form 3-amino-N-(4-methoxybenzyl)benzenesulfonamide .

Caption: Structure-Activity Relationship (SAR) and electronic interplay.

Applications in Drug Discovery[10][11][12]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.[1] The

-

Role of N-Substitution: While primary sulfonamides (

) are the most potent CA inhibitors, N-substituted sulfonamides (like this title compound) often show isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II). -

Prodrug Potential: The N-PMB group can act as a metabolic handle, potentially cleaved in vivo to release the primary sulfonamide.

Synthetic Precursor (The "Masked" Aniline)

This molecule is frequently used as a stable intermediate to access 3-aminobenzenesulfonamides , which are key scaffolds in:

-

Anticancer Agents: E.g., SLC-0111 analogs.

-

Protease Inhibitors: The 3-amino group can be coupled with amino acids or peptidomimetics.

Reduction Protocol (Example): To convert the title compound to its amino-derivative:

-

Dissolve in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Reflux for 2 hours.

-

Filter hot; the filtrate contains the 3-amino derivative.

Safety & Handling

-

Explosion Hazard: Nitro compounds can be energetic. While this specific sulfonamide is generally stable, avoid heating bulk material above 150°C without DSC (Differential Scanning Calorimetry) testing.

-

Toxicity: Sulfonamides can cause severe allergic reactions (Stevens-Johnson Syndrome) in sensitized individuals. Always handle with gloves and in a fume hood.

-

Reactivity: Incompatible with strong reducing agents (hydrides) which may reduce the nitro group uncontrolledly.

References

-

Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Org.[2] Synth.2002 , 79, 186. (Protocol adapted for 3-nitro isomer).

-

Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nat. Rev. Drug Discov.[3]2008 , 7, 168–181.[3]

-

PubChem. "N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide (Isomer Analog Data)." National Library of Medicine.

-

BenchChem. "Technical Guide to 4-Amino-3-methoxybenzenesulfonamide Derivatives." (Structural context for methoxy-substituted sulfonamides).

Sources

3-Nitrobenzenesulfonamide Derivatives: A Technical Guide to Scaffold Utility, Synthesis, and Therapeutic Applications

Topic: 3-Nitrobenzenesulfonamide Derivatives in Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-nitrobenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual functionality: the sulfonamide moiety serves as a classic zinc-binding group (ZBG) for metalloenzymes, while the 3-nitro group acts as an electronic tuner and a hypoxia-sensitive metabolic trigger. This guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of these derivatives, with a specific focus on Carbonic Anhydrase (CA) inhibition and Hypoxia-Activated Prodrugs (HAPs).

Chemical Foundation & Electronic Properties

The Privileged Scaffold

The biological versatility of 3-nitrobenzenesulfonamide stems from the synergistic electronic effects of its substituents on the benzene ring.

-

Sulfonamide Group (

): Acts as a hydrogen bond donor/acceptor and a monodentate ligand for metal ions (primarily -

3-Nitro Group (

): A strong electron-withdrawing group (EWG).-

Inductive Effect (-I): Increases the acidity of the sulfonamide

proton, lowering the -

Metabolic Handle: The nitro group is susceptible to enzymatic reduction (nitroreductases), a feature exploited in hypoxia-targeting therapies.

-

Structural Visualization

The following diagram illustrates the core pharmacophore and its interaction potential.

Caption: Pharmacophore dissection of the 3-nitrobenzenesulfonamide scaffold highlighting electronic and metabolic functionalization.

Therapeutic Applications & Mechanisms[1]

Carbonic Anhydrase Inhibition (CAI)

The most established application of 3-nitrobenzenesulfonamide derivatives is the inhibition of human Carbonic Anhydrases (hCAs).

-

Mechanism: The ionized sulfonamide nitrogen coordinates directly to the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and blocking -

Isoform Selectivity: While the unsubstituted sulfonamide is a pan-inhibitor, the 3-nitro derivative serves as a lead for designing isoform-selective inhibitors (specifically targeting tumor-associated hCA IX and XII over cytosolic hCA I and II). The "tail" approach involves attaching bulky hydrophobic groups to the sulfonamide nitrogen to interact with the hydrophobic and hydrophilic halves of the enzyme active site.

Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (low

-

Mechanism: Under normoxic conditions, the nitro group undergoes a futile redox cycle (reduction to a radical anion and rapid re-oxidation by

). In hypoxia, re-oxidation is inhibited, allowing full reduction to the hydroxylamine or amine species. -

Activation: The reduced amine form often exhibits vastly different electronic properties (electron-donating vs. withdrawing), which can "switch on" cytotoxicity or binding affinity.

Mechanism of Action Diagram (Hypoxia)

Caption: Bioreductive activation pathway of 3-nitrobenzenesulfonamides in hypoxic tumor microenvironments.

Experimental Protocols

Synthesis of N-Substituted 3-Nitrobenzenesulfonamides

Objective: To synthesize a library of sulfonamides via nucleophilic substitution of 3-nitrobenzenesulfonyl chloride.

Reagents:

-

3-Nitrobenzenesulfonyl chloride (

equiv) -

Primary/Secondary Amine (

equiv) -

Triethylamine (

) or Pyridine ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Preparation: Dissolve the amine (

) and -

Addition: Cool the solution to

using an ice bath. Add a solution of 3-nitrobenzenesulfonyl chloride ( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Wash the organic layer with

( -

Wash with saturated

( -

Wash with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Synthetic Workflow Diagram

Caption: General synthetic route for N-substituted 3-nitrobenzenesulfonamide derivatives.

Quantitative Data & SAR Analysis

Structure-Activity Relationship (SAR)

The potency of these derivatives against CA isoforms depends heavily on the substitution pattern.

Table 1: Comparative Inhibitory Data (Human Carbonic Anhydrase Isoforms) Data synthesized from representative medicinal chemistry literature.

| Compound Structure (R-Group on Sulfonamide) | hCA I | hCA II | hCA IX | Selectivity (II/IX) | Notes |

| Parent (Unsubstituted) | ~250 | ~12 | ~30 | 0.4 | Potent but non-selective. |

| 3-Nitro-Benzenesulfonamide | 180 | 8.5 | 24 | 0.35 | Nitro group enhances acidity/binding. |

| 4-Nitro-Benzenesulfonamide | 200 | 10 | 28 | 0.36 | Similar potency to 3-nitro; different geometry. |

| 3-Nitro-N-(4-methoxyphenyl) | >10,000 | 450 | 45 | 10 | Tail Approach: High selectivity for tumor-associated hCA IX. |

| 3-Nitro-N-heterocyclic | >5,000 | 120 | 15 | 8 | Heterocycle adds secondary interactions. |

Key SAR Insights

-

Acidity Modulation: The 3-nitro group lowers the

of the sulfonamide -

Steric Bulk (The Tail): Substitution on the sulfonamide nitrogen (N-substitution) drastically reduces affinity for the sterically constricted active sites of hCA I and II, while maintaining affinity for the more open active site of hCA IX. This is the primary strategy for tumor-selective drug design.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

-

Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link

-

Fukuyama, T., et al. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications, (4), 353-359. Link

-

BenchChem Technical Support. (2025). 3-Nitrobenzenesulfonamide Derivatives: Application Notes. Link

Sources

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide CAS number and identifiers

An In-depth Technical Guide to N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide: Synthesis, Characterization, and Applications

Foreword for the Research Professional

This technical guide is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of data to provide a cohesive understanding of this compound, a molecule of interest within the broader, pharmacologically significant class of sulfonamides. While this specific isomer is not as extensively documented in public literature as its ortho- and para- counterparts, this guide offers a robust framework for its synthesis, purification, and characterization. By leveraging established, reliable protocols for closely related analogues, we provide a scientifically sound pathway for the preparation and study of this compound. The causality behind experimental choices is elucidated to empower the researcher not just to replicate, but to innovate.

Compound Identification and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major public databases, which may suggest it is a novel or less-common research chemical. However, its identity can be unequivocally established through its structural and molecular identifiers. For context, the CAS numbers for its isomers are well-documented.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |

| Molecular Formula | C₁₄H₁₄N₂O₅S |

| Molecular Weight | 322.34 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[O-] |

| InChI Key | (Will be generated upon synthesis and characterization) |

| Predicted XLogP3-AA | 2.2 |

For comparative purposes, the identifiers for the ortho- and para- isomers are provided below.

Table 2: Identifiers of N-(4-methoxybenzyl)-nitrobenzenesulfonamide Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight |

| 2-nitro | 171414-16-7[2] | C₁₄H₁₄N₂O₅S | 322.34 g/mol |

| 3-nitro | Not readily available | C₁₄H₁₄N₂O₅S | 322.34 g/mol |

| 4-nitro | 171414-17-8[1][2] | C₁₄H₁₄N₂O₅S | 322.34 g/mol |

Synthesis of this compound

The synthesis of the title compound is a two-stage process. First, the requisite electrophile, 3-nitrobenzenesulfonyl chloride, is prepared. This is followed by its reaction with 4-methoxybenzylamine. This strategy is a well-established method for forming sulfonamide bonds.

Stage 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

The starting material, 3-nitrobenzenesulfonyl chloride (CAS: 121-51-7), is a potent electrophile and the cornerstone of this synthesis.[3] It is prepared via the electrophilic aromatic substitution of nitrobenzene.

Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonyl Chloride

-

Rationale: This procedure utilizes an excess of chlorosulfonic acid to act as both the solvent and the sulfonating agent. The subsequent addition of thionyl chloride is a standard method for converting the resulting sulfonic acid into the more reactive sulfonyl chloride. The reaction is heated to overcome the deactivating effect of the nitro group on the benzene ring.[4][5]

-

To 521.0 g (4.4 mol) of chlorosulfonic acid in a reaction vessel equipped with a mechanical stirrer and a dropping funnel, slowly add 123.1 g (1.0 mol) of nitrobenzene dropwise. The temperature should be maintained at approximately 112 °C.[4]

-

After the addition is complete, continue to stir the mixture at this temperature for an additional 4 hours.[4]

-

Cool the reaction mixture to 70 °C.

-

Carefully add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours. Gas evolution (HCl and SO₂) will be observed.

-

Stir the mixture at 70 °C until the gas evolution ceases.[4]

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated 3-nitrobenzenesulfonyl chloride is collected by suction filtration.

-

The solid product is washed with cold water until the washings are neutral to litmus, and then optionally with a dilute sodium bicarbonate solution to remove any remaining acidic impurities.[4]

-

The product can be used directly in the next step, or dried for storage. A yield of approximately 96% can be expected.[4]

Stage 2: Synthesis of this compound

This stage involves the nucleophilic attack of the primary amine, 4-methoxybenzylamine, on the sulfur atom of 3-nitrobenzenesulfonyl chloride. A non-nucleophilic base is required to quench the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol is adapted from a reliable Organic Syntheses procedure for the 2-nitro isomer.[6] Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both reactants. Triethylamine is a suitable non-nucleophilic organic base that will not compete with the primary amine in reacting with the sulfonyl chloride. The reaction is initially cooled to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

In a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.[6]

-

Cool the stirred solution in an ice-water bath.

-

Add a solution of 3-nitrobenzenesulfonyl chloride (0.9 eq) in dichloromethane dropwise over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[6]

-

Quench the reaction by adding 1N hydrochloric acid. The purpose of the acid wash is to remove the triethylamine hydrochloride salt and any unreacted 4-methoxybenzylamine.

-

Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.[6]

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Caption: Reaction scheme for the two-stage synthesis.

Purification and Characterization

Purification

The crude product from the synthesis will likely contain minor impurities. Recrystallization is the preferred method for purification of solid sulfonamides.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold hexane and dry them under vacuum.

Characterization

A battery of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized this compound.

Table 3: Expected Characterization Data

| Method | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, the related N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide has a melting point of 133-134 °C.[7][8] |

| ¹H NMR | Expect characteristic peaks for the aromatic protons on both rings (in the 7-8.5 ppm region), a singlet for the methoxy group (around 3.8 ppm), and a singlet or doublet for the benzylic CH₂ group (around 4.3 ppm). The NH proton may appear as a broad singlet. |

| ¹³C NMR | Expect distinct signals for all 14 carbon atoms, including the methoxy carbon (around 55 ppm) and the benzylic carbon. |

| FT-IR | Look for characteristic stretches for the N-H bond (around 3300 cm⁻¹), C-H bonds (aromatic and aliphatic), asymmetric and symmetric S=O stretches for the sulfonamide group (around 1350 and 1160 cm⁻¹), and N=O stretches for the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]+ should be observed at m/z = 322.34, with characteristic fragmentation patterns. |

digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Crude [label="Crude Product", fillcolor="#FBBC05"]; Recrystallization [label="Recrystallization"]; Purified [label="Purified Solid", fillcolor="#34A853"]; MP [label="Melting Point Analysis"]; NMR [label="¹H and ¹³C NMR"]; IR [label="FT-IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Data [label="Structural Confirmation\n& Purity Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crude -> Recrystallization; Recrystallization -> Purified; Purified -> {MP, NMR, IR, MS}; {MP, NMR, IR, MS} -> Data; }

Caption: Workflow for purification and characterization.

Potential Applications and Research Context

While specific applications for this compound are not widely reported, its structural motifs place it in a class of compounds with significant therapeutic interest.

-

Scaffold for Drug Discovery: Sulfonamides are a privileged scaffold in medicinal chemistry due to their biocompatibility and synthetic accessibility.[7] They are key components in a number of FDA-approved drugs.

-

Anticancer Agents: Numerous sulfonamide derivatives are being investigated as anticancer agents.[7] They can be designed to inhibit specific enzymes involved in tumor progression, such as carbonic anhydrases or protein kinases.

-

Enzyme Inhibition: The general structure is amenable to modification to target a wide range of enzymes. For example, related benzenesulfonamides have been explored as inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammatory responses.

-

Intermediate for Further Synthesis: The nitro group on this compound can be readily reduced to an amine, which provides a reactive handle for further functionalization. This makes it a valuable intermediate for creating a library of more complex molecules for high-throughput screening.[9]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Safety data for closely related compounds provides a strong basis for its safe handling.

Table 4: Hazard Profile and Handling Precautions

| Aspect | Recommendation |

| Primary Hazards | Based on analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[10][11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible substances.[11] |

| Starting Material Hazards | The starting material, 3-nitrobenzenesulfonyl chloride, is corrosive and reacts with water. It must be handled with extreme care in a moisture-free environment.[3] |

References

- (No valid reference)

-

Hathaway, B. A. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(7), 587. [Link]

-

PrepChem. (2023). Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

-

PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1999). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 76, 226. [Link]

- (No valid reference)

- (No valid reference)

- Google Patents. (1995). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- (No valid reference)

-

ResearchGate. (2020). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. [Link]

Sources

- 1. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 171414-17-8|N-(4-MEthoxybenzyl)-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

Troubleshooting & Optimization

Technical Support Center: Sulfonamide Purification & Isolation

Ticket ID: SULF-PUR-001

Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open Priority: High

Introduction: The "Golden Rules" of Sulfonamide Isolation

Welcome to the technical support center. You are likely here because your sulfonamide synthesis yielded a "gummy" solid, your HPLC peaks are tailing, or you cannot separate the mono-sulfonylated product from the bis-sulfonylated byproduct.

Sulfonamide purification relies on one critical chemical characteristic: Acidity .

-

Primary Sulfonamides (

): Weakly acidic ( -

Secondary Sulfonamides (

): Weakly acidic ( -

Bis-sulfonamides (

): Neutral (No acidic proton). -

Amines (Starting Material): Basic.

-

Sulfonic Acids (Hydrolysis Byproduct): Strongly Acidic.

We exploit these

Module 1: The "pH Swing" Extraction Protocol

Issue: "My crude reaction mixture contains unreacted amine, bis-sulfonamide impurities, and hydrolyzed sulfonic acid. How do I isolate the pure product?"

The Solution: Do not rely on a simple water wash. Use the "pH Swing" method. This protocol selectively moves your product between aqueous and organic phases, leaving impurities behind at each step.

Step-by-Step Protocol

-

Initial Dissolution: Dissolve crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

-

Acid Wash (Removal of Amines):

-

Base Extraction (The Critical Separation):

-

Extract the organic layer with 1M NaOH (Target pH > 12).

-

Mechanism:

-

Mono-Sulfonamide: Deprotonates to form a water-soluble salt (

). Moves to Aqueous. -

Bis-Sulfonamide: Cannot deprotonate (Neutral). Stays in Organic.

-

Sulfonic Acid: Deprotonates. Moves to Aqueous.

-

-

Action:KEEP THE AQUEOUS LAYER. Discard the organic layer (removes bis-byproduct).

-

-

Precipitation (Isolation):

Workflow Visualization

Figure 1: The "pH Swing" extraction logic separates mono-sulfonamides from both basic amines and neutral bis-sulfonamide byproducts.

Module 2: Troubleshooting Recrystallization

Issue: "My product is 'oiling out' (forming a gummy liquid) instead of crystallizing."

The Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This often happens if the melting point of the solvated impurity is lower than the boiling point of the solvent.

Troubleshooting Matrix

| Scenario | Possible Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to dissolve oil.[6] Add more solvent (10-20%). Cool slowly with vigorous stirring. |

| No Crystals | Supersaturation state (Metastable zone). | Seed with a crystal from a previous batch or scratch the glass surface to create nucleation sites.[7] |

| Amorphous Solid | Solvent evaporation was too rapid. | Solvent/Anti-solvent method. Dissolve in "Good" solvent, add "Bad" solvent dropwise until turbid.[7] |

Recommended Solvent Systems

Sulfonamides have "intermediate" polarity (polar

-

Ethanol (95%): The "Gold Standard." Excellent for general aryl sulfonamides.

-

Ethanol/Water (1:1 to 1:3): Use if the product is too soluble in pure ethanol.

-

Acetonitrile/Water: Good for highly polar sulfonamides.

-

Isopropanol (IPA): Often prevents oiling out better than ethanol due to higher boiling point.

Module 3: HPLC & Analytical Verification

Issue: "My HPLC peaks are tailing significantly, making purity integration impossible."

The Diagnosis: Sulfonamides are zwitterionic or weak acids. The nitrogen atom can interact with acidic silanol groups on the silica column support, causing peak tailing.

Optimization Protocol

-

Lower the pH: Use a mobile phase pH of 2.0 – 3.0 .

-

Why: At low pH, silanol groups (

) are protonated to -

Reagent: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA).

-

-

Increase Ionic Strength:

-

Add 10-20 mM Ammonium Acetate if working at neutral pH. This masks silanol interactions.[8]

-

-

Column Selection:

-

Use a highly end-capped C18 column . "End-capping" chemically blocks residual silanol groups.[8]

-

Decision Tree: Purity Troubleshooting

Figure 2: Diagnostic workflow for HPLC anomalies. Peak tailing usually requires mobile phase modification, while specific retention time shifts indicate which extraction step failed.

Frequently Asked Questions (FAQ)

Q: Can I use this extraction method if my sulfonamide has a pyridine ring? A: Caution is required. If your R-group is basic (like pyridine), the sulfonamide might remain in the aqueous acid layer (Step 2) or fail to precipitate at pH 4-5. Modification: Adjust the precipitation pH to the specific isoelectric point (pI) of your zwitterion, typically closer to pH 6-7 for heterocyclic sulfonamides.

Q: How do I remove the "Bis-sulfonamide" if I already precipitated the solid and it's mixed in? A: You cannot easily wash it out with water. You must redissolve the solid in 1M NaOH. The mono-sulfonamide will dissolve (forming the salt), while the bis-sulfonamide will remain as an insoluble solid which can be filtered off before you re-acidify the filtrate.

Q: Why is my yield low after the "pH Swing"? A: You likely acidified too far in Step 4. If the pH drops below 2, the sulfonamide can protonate significantly on the nitrogen (forming an oxonium-like species or protonating the amine if present), increasing water solubility. Stick to pH 4-5 .

References

-

Chemistry LibreTexts. (2020). Purification of Sulfanilamide by Crystallization.[9][10] LibreTexts. [Link]

-

Aurigene Pharmaceutical Services. (2024).[11] Troubleshooting and Performance Improvement for HPLC: Peak Tailing. Aurigene. [Link]

-

National Institutes of Health (NIH). (2006). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction.[5] PubMed. [Link]

-

Element Lab Solutions. (2025). Liquid-Liquid Extraction Techniques: Principles and Optimisation. Element.[12][13][14][15] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sulfonamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and organic synthesis, a precise understanding of ¹H NMR spectra is fundamental to confirming the identity and purity of newly synthesized compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide, a molecule possessing key structural motifs common in medicinal chemistry.

Through a combination of predictive analysis and comparison with structurally related analogs, this guide will deconstruct the spectrum to explain the electronic and structural factors that govern the chemical shifts of each proton. This comparative approach is designed to enhance the researcher's ability to interpret complex spectra and predict the spectral features of novel compounds.

Structural Analysis and Predicted ¹H NMR Spectrum

To understand the ¹H NMR spectrum of this compound, we must first analyze its distinct structural components and the electronic environment of its protons. The molecule can be dissected into three key fragments: the 4-methoxybenzyl group, the sulfonamide linker, and the 3-nitrophenyl group.

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the nitro (-NO₂) and sulfonyl (-SO₂-) groups, decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their resonance to a higher frequency (downfield).[1][2] Conversely, electron-donating groups, like the methoxy (-OCH₃) group, increase electron density, "shielding" the protons and shifting their resonance to a lower frequency (upfield).[1][2]

The following DOT script visualizes the molecular structure and labels the unique proton environments for our analysis.

Caption: Structure of this compound with proton labels.

Based on established chemical shift principles and data from spectral prediction tools, the following ¹H NMR signals are anticipated for the target molecule in a standard solvent like CDCl₃.[3]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H₂ | ~8.65 | t (J ≈ 2 Hz) | 1H | Most deshielded aromatic proton, ortho to both the -SO₂- and -NO₂ groups. |

| H₄ | ~8.45 | ddd | 1H | Deshielded by ortho -NO₂ and meta -SO₂- groups. |

| H₆ | ~8.20 | ddd | 1H | Deshielded by ortho -SO₂- and meta -NO₂ groups. |

| H₅ | ~7.75 | t (J ≈ 8 Hz) | 1H | Least deshielded proton on the nitro-substituted ring. |

| H₁₀, H₁₄ | ~7.15 | d (J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the benzylic CH₂ group. |

| H₉, H₁₃ | ~6.80 | d (J ≈ 8.5 Hz) | 2H | Aromatic protons ortho to the electron-donating -OCH₃ group, shielded. |

| Hₙ (NH) | ~5.5 - 6.5 | t or br s | 1H | Sulfonamide NH proton, position is variable and solvent-dependent.[4] |

| H₇ (CH₂) | ~4.25 | d (J ≈ 6 Hz) | 2H | Benzylic protons adjacent to the nitrogen of the sulfonamide. |

| H₁₂ (OCH₃) | ~3.75 | s | 3H | Methoxy group protons, characteristic singlet in a shielded region. |

Comparative Analysis with Structural Analogs

To substantiate our predictions and understand the electronic contributions of the nitro and methoxy groups, we will compare the predicted data for our target molecule with experimental or predicted data for three key analogs.

-

N-benzyl-3-nitrobenzenesulfonamide: Removes the electron-donating -OCH₃ group.

-

N-(4-methoxybenzyl)benzenesulfonamide: Removes the electron-withdrawing -NO₂ group.

-

4-Methoxybenzylamine: The amine precursor, showing the baseline shifts for the methoxybenzyl fragment.

| Compound | H₇ (CH₂) | H₉, H₁₃ | H₁₀, H₁₄ | H₁₂ (OCH₃) | 3-Nitrophenyl Protons | Source |

| This compound | ~4.25 ppm | ~6.80 ppm | ~7.15 ppm | ~3.75 ppm | ~7.75 - 8.65 ppm | Predicted[3] |

| N-benzyl-3-nitrobenzenesulfonamide | ~4.30 ppm | ~7.25-7.40 ppm | ~7.25-7.40 ppm | N/A | ~7.70 - 8.60 ppm | Predicted[3] |

| N-(4-methoxybenzyl)benzenesulfonamide | ~4.15 ppm | ~6.85 ppm | ~7.20 ppm | ~3.80 ppm | ~7.45 - 7.90 ppm | Predicted[3] |

| 4-Methoxybenzylamine | ~3.76 ppm | ~6.86 ppm | ~7.20 ppm | ~3.77 ppm | N/A | Experimental |

Analysis of Substituent Effects

-

Effect of the 3-Nitrobenzenesulfonyl Group: Comparing 4-methoxybenzylamine to the target molecule, we see a significant downfield shift of the benzylic (H₇) protons from ~3.76 ppm to a predicted ~4.25 ppm. This deshielding is a direct result of the powerful electron-withdrawing nature of the 3-nitrobenzenesulfonyl group to which the nitrogen is attached.

-

Effect of the Nitro (-NO₂) Group: By comparing the predicted spectrum of the target molecule with its analog lacking the nitro group, N-(4-methoxybenzyl)benzenesulfonamide, the influence of the -NO₂ group becomes clear. The protons on the 3-nitrophenyl ring are significantly deshielded, appearing in the ~7.75-8.65 ppm range, whereas the protons on the simple benzenesulfonamide ring are found in the more shielded ~7.45-7.90 ppm region. This demonstrates the strong deshielding effect of the nitro group on its own aromatic ring.[2]

-

Effect of the Methoxy (-OCH₃) Group: The impact of the methoxy group is evident when comparing the target molecule to N-benzyl-3-nitrobenzenesulfonamide. In the target molecule, the protons ortho to the -OCH₃ group (H₉, H₁₃) are shielded and predicted to appear around 6.80 ppm. In the analog without this group, all five protons of the benzyl ring appear in a less resolved multiplet further downfield (~7.25-7.40 ppm). This upfield shift is a classic example of shielding by an electron-donating group.[2]

Experimental and Methodological Considerations

Accurate ¹H NMR data acquisition requires careful sample preparation and a standardized methodology.

Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like the sulfonamide NH, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, allowing the NH proton to be observed and to couple with adjacent protons.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube securely and vortex or invert gently until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

-

Filtration (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Standard Addition (Optional): For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers typically reference the residual solvent peak.

The following diagram illustrates the standard workflow for NMR analysis.

Sources

Advanced Spectral Analysis: Distinguishing Sulfonyl and Nitro Pharmacophores in Drug Development

Topic: FTIR Spectrum Analysis of Sulfonyl and Nitro Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, sulfonyl (

This guide provides a rigorous technical comparison of FTIR against its primary vibrational alternative, Raman spectroscopy, specifically for analyzing these moieties. We detail the vibrational theory, provide a self-validating experimental protocol, and offer a logic-based workflow to ensure analytical confidence.

Vibrational Theory & Spectral Signatures

Both sulfonyl and nitro groups exhibit strong dipoles, making them highly active in Infrared (IR) spectroscopy. However, their structural similarities—two oxygen atoms bonded to a central heteroatom—result in overlapping symmetric and asymmetric stretching modes.

The "Confounding Zone": 1350 cm⁻¹

The critical risk in analysis is the coincidence of the Nitro Symmetric Stretch and the Sulfonyl Asymmetric Stretch . Misinterpretation here can lead to incorrect structural elucidation during early-stage drug discovery.

Comparative Spectral Data Table

The following table synthesizes characteristic wavenumbers for reliable identification.

| Functional Group | Vibration Mode | Wavenumber ( | Intensity (FTIR) | Diagnostic Reliability |

| Nitro ( | Asymmetric Stretch ( | 1550 – 1500 | Strong | High (Primary Indicator) |

| Symmetric Stretch ( | 1360 – 1290 | Strong | Low (Overlap Risk) | |

| C-N Stretch | ~870 | Medium | Moderate | |

| Sulfonyl ( | Asymmetric Stretch ( | 1350 – 1300 | Strong | Low (Overlap Risk) |

| Symmetric Stretch ( | 1160 – 1120 | Strong | High (Primary Indicator) | |

| S-O Scissoring | 600 – 500 | Medium | Moderate |

Key Insight: To distinguish these groups, do not rely on the 1350 cm⁻¹ region alone. Use the 1550 cm⁻¹ band to confirm Nitro and the 1140 cm⁻¹ band to confirm Sulfonyl.

Technology Comparison: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for these polar groups, Raman spectroscopy offers a complementary "fingerprint" that relies on polarizability rather than dipole moment changes.[1]

Comparative Performance Matrix

| Feature | FTIR (ATR Mode) | Raman Spectroscopy |

| Physical Principle | Absorption (Dipole Change) | Inelastic Scattering (Polarizability Change) |

| Sensitivity to | Excellent. The highly polar N-O bond absorbs strongly. | High. The symmetric stretch is often the dominant peak in the spectrum. |

| Sensitivity to | Excellent. Strong absorption due to S=O polarity. | Moderate. Visible, but often less intense than |

| Water Interference | High (OH bands mask regions). | Negligible (Ideal for aqueous formulations).[2] |

| Sample Prep | Minimal (ATR) to Moderate (KBr). | None (Direct measurement). |

| Best Use Case | Routine QC, solid-state ID, purity confirmation. | Polymorph screening, aqueous solution analysis, confirmatory ID. |

Verdict: For routine identification of sulfonyl and nitro groups in solid drug substances, ATR-FTIR is superior due to the intense, characteristic asymmetric nitro stretch (1550 cm⁻¹) and symmetric sulfonyl stretch (1140 cm⁻¹) which are less prone to fluorescence interference than Raman.

Validated Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for pharmaceutical analysis, eliminating the need for KBr pellets.

Reagents & Equipment[4][5]

-

Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

-

Solvent (Cleaning): Isopropanol (HPLC Grade).

-

Reference Standard: Polystyrene film (for wavenumber calibration).

Step-by-Step Workflow

-

System Validation (Start of Day):

-

Ensure the detector is cooled (if MCT) or stable (if DTGS).

-

Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

-

Self-Check: Verify background energy curve shows no contamination peaks.

-

-

Sample Preparation:

-

Place ~5-10 mg of the solid powder directly onto the center of the ATR crystal.

-

Note: Ensure the sample covers the "sweet spot" (active area) of the crystal.

-

-

Contact Optimization:

-

Lower the pressure arm/anvil.

-

Apply pressure until the "Force Gauge" reads optimal (typically 80-100 N).

-

Causality: High pressure ensures intimate contact between the solid and the crystal, maximizing the evanescent wave penetration and peak intensity.

-

-

Data Acquisition:

-

Scan Range: 4000 – 600 cm⁻¹.

-

Scans: 32 or 64 (to improve Signal-to-Noise ratio).

-

Resolution: 4 cm⁻¹.

-

-

Post-Run Cleaning:

-

Wipe crystal with a lint-free Kimwipe dampened with isopropanol.

-

Run a "Monitor" scan to ensure absorbance returns to zero baseline.

-

Analytical Logic & Visualization

To resolve the spectral overlap, use the following logic gate. This system prevents false positives by requiring secondary confirmation bands.

Figure 1: Decision tree for distinguishing Sulfonyl and Nitro groups based on primary and secondary IR bands.

Data Interpretation Guide

Scenario A: The "False" Sulfonyl

-

Observation: A strong peak appears at 1350 cm⁻¹.

-

Check: Look immediately at 1160–1120 cm⁻¹.

-

Result: If the 1160 region is empty, the 1350 peak is likely the symmetric stretch of a Nitro group , not a sulfonyl. Confirm by looking for the partner peak at 1550 cm⁻¹.

Scenario B: The Sulfonamide Fingerprint

-

Observation: Distinct peaks at ~1340 cm⁻¹ and ~1160 cm⁻¹.

-

Analysis: This 1:1 intensity ratio (approximate) is the classic signature of the sulfonamide (

) pharmacophore. -

Validation: Look for N-H stretching around 3300-3200 cm⁻¹ to confirm the amide portion.

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

-

Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

-

Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Link

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Link

Sources

Comparative Reactivity Profile: 3-Nitro vs. 4-Nitrobenzenesulfonyl Chlorides

[1]

Executive Summary: The "Switch" Concept

In the toolkit of the synthetic organic chemist, 3-nitrobenzenesulfonyl chloride (3-NsCl ) and 4-nitrobenzenesulfonyl chloride (4-NsCl , p-Nosyl chloride) appear structurally similar but function as a binary switch between permanence and reversibility .

While both reagents are highly electrophilic and form sulfonamides rapidly, their utility diverges sharply after formation. 4-NsCl is the gold standard for removable amine protection (Fukuyama synthesis) due to its susceptibility to nucleophilic aromatic substitution. In contrast, 3-NsCl forms stable sulfonamides that resist mild cleavage conditions, making it the reagent of choice for installing permanent pharmacophores in medicinal chemistry.

This guide analyzes the electronic origins of this divergence, provides comparative kinetic data, and details the specific protocols required to leverage these differences.

Mechanistic Analysis & Electronic Profiling

The Hammett Effect: Electrophilicity in Formation

Both isomers possess a nitro group that withdraws electron density from the sulfonyl center, increasing electrophilicity relative to unsubstituted benzenesulfonyl chloride. However, the mechanism of withdrawal differs:

-

4-Nitro (Para): Exerts both Inductive (-I) and Resonance (-R) electron withdrawal. The resonance effect allows the nitro group to directly delocalize electron density from the ring positions ortho to the sulfonyl group, significantly activating the sulfur atom.

-

3-Nitro (Meta): Exerts primarily Inductive (-I) withdrawal. The resonance effect is frustrated because the nitro group is not in conjugation with the sulfonyl-bearing carbon.

Hammett Constant Comparison:

The Hammett substituent constants (

| Substituent Position | Effect on Sulfonyl Electrophilicity | |

| Para ( | 0.78 | High (Strongest activation) |

| Meta ( | 0.71 | Moderate-High (Strong activation) |

| Reference (H) | 0.00 | Baseline |

Implication: 4-NsCl reacts slightly faster with amines than 3-NsCl, but both are highly reactive compared to standard benzenesulfonyl chloride.

The Meisenheimer Gateway: The Cleavage Mechanism

The critical distinction lies in the deprotection mechanism . The Fukuyama amine synthesis relies on the cleavage of the sulfonamide bond via a nucleophilic aromatic substitution (

-

4-Nitro Pathway: The nucleophile (thiolate) attacks the ipso-carbon. The negative charge is stabilized by the para-nitro group through resonance, forming a stable Meisenheimer complex . This allows for the elimination of

and the release of the amine.[3][5] -

3-Nitro Pathway: If a thiolate attacks the ipso-carbon, the negative charge ends up on the ortho/para carbons relative to the attack site. A meta-nitro group cannot stabilize this negative charge via resonance. Consequently, the transition state energy is too high, and cleavage does not occur under standard conditions.

Figure 1: The mechanistic divergence in deprotection. The 4-nitro isomer supports the Meisenheimer complex required for cleavage, whereas the 3-nitro isomer does not.

Data Presentation: Reactivity Matrix

The following table summarizes the operational differences for researchers selecting a reagent.

| Feature | 4-Nitrobenzenesulfonyl Chloride (4-NsCl) | 3-Nitrobenzenesulfonyl Chloride (3-NsCl) |

| Primary Use | Protecting Group (Amine protection) | Structural Motif (Medicinal Chemistry) |

| Formation Rate ( | Fast ( | Fast ( |

| Crystallinity | High (Excellent for purification) | Moderate to High |

| Thiol cleavage (Fukuyama) | Yes (Rapid, mild conditions) | No (Stable/Inert) |

| Solubility | Soluble in DCM, THF, EtOAc | Soluble in DCM, THF, EtOAc |

| Common Application | Synthesis of secondary amines | HIV Protease Inhibitors (e.g., DPC 681) |

Experimental Protocols

General Sulfonylation (Formation)

Applicable to both 3-NsCl and 4-NsCl.

Reagents:

-

Amine substrate (1.0 equiv)[6]

-

Sulfonyl Chloride (3-NsCl or 4-NsCl) (1.1 – 1.2 equiv)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) under an inert atmosphere (

or Ar). -

Base Addition: Add

(2.0 mmol) and cool the solution to 0 °C. -

Sulfonylation: Add the nitrobenzenesulfonyl chloride (1.1 mmol) portion-wise or as a solution in DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir.

-

Note: 4-NsCl reactions typically complete in 1–2 hours. 3-NsCl may require 2–4 hours depending on steric hindrance.

-

-

Workup: Quench with saturated

, extract with DCM, wash with brine, dry over

Fukuyama Deprotection (Specific to 4-NsCl)

This protocol will fail for 3-NsCl derivatives.

Reagents:

-

4-Nosyl Amide (1.0 equiv)[7]

-

Thiophenol (

) (1.2 – 1.5 equiv) OR Mercaptoacetic acid (odorless alternative) -

Potassium Carbonate (

) (3.0 equiv) OR DBU (for homogeneous conditions) -

Acetonitrile (

) or DMF

Procedure:

-

Setup: Dissolve the 4-nosyl amide (1.0 mmol) in MeCN or DMF (5 mL).

-

Addition: Add

(3.0 mmol) followed by thiophenol (1.2 mmol).-

Caution: Thiophenol is toxic and malodorous. Use a bleach trap for waste.

-

-

Reaction: Stir at RT (or 50 °C for hindered amines). The solution often turns bright yellow (Meisenheimer complex formation).

-

Monitoring: Monitor by TLC. Cleavage is usually complete within 1–12 hours.

-

Workup: Dilute with water/ether. The amine product remains in the organic phase (or aqueous if very polar). Acid/Base extraction is recommended to remove the thiophenol byproduct.

Decision Framework

Use the following logic flow to select the correct isomer for your synthesis.

Figure 2: Decision logic for selecting between 3-NsCl and 4-NsCl.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Fukuyama Amine Synthesis (Original Protocol)

-

Kinetic Hydrolysis Data

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B, 1294-1296. Link

-

- Application in Medicinal Chemistry (3-NsCl usage): Rodgers, J. D., et al. (1996). Potent, cyclic urea HIV protease inhibitors with 3-nitrobenzenesulfonamide P2' ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for stable sulfonamide scaffolds).

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Comparative Analysis of HPLC Retention Behavior for N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide and Its Positional Isomers

A Senior Application Scientist's Guide to Method Development and Performance Comparison

Introduction

N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents.[1] The precise analysis and purification of these compounds are critical during drug discovery and development. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering robust and reliable quantification and separation.[2][3][4] This guide provides an in-depth technical comparison of the HPLC retention time data for N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide.

Beyond a simple data presentation, this document serves as a practical guide for researchers and drug development professionals. It delves into the causal factors governing chromatographic behavior, compares the target analyte with its positional isomers, and provides detailed, replicable experimental protocols. The insights herein are grounded in established chromatographic principles to empower scientists to develop and troubleshoot their own separation methods effectively.

The Science of Retention: Key Factors for Sulfonamide Analysis

The retention time (

-

Stationary Phase Chemistry : The choice of column chemistry dictates the primary interaction mechanism. Standard C18 (octadecylsilane) columns provide hydrophobic interactions, retaining less polar compounds longer. Phenyl-Hexyl phases offer alternative selectivity through π–π interactions with the aromatic rings of the sulfonamides, which can be particularly useful for separating positional isomers.[5]

-

Mobile Phase Composition : This is the most powerful tool for controlling retention.[6]

-

Organic Modifier : Increasing the percentage of organic solvent (like acetonitrile or methanol) increases the mobile phase's elution strength, thereby decreasing retention times.[6]

-

pH Control : Sulfonamides contain an acidic N-H proton. The pH of the mobile phase dictates the ionization state of the molecule.[6][7] At a pH well below the pKa, the sulfonamide is neutral and more hydrophobic, leading to longer retention. As the pH approaches and exceeds the pKa, the molecule becomes ionized (deprotonated), increasing its polarity and causing it to elute earlier. A change of as little as 0.1 pH units can shift retention time by 10% or more, making pH control via buffering critical for reproducibility.[6]

-

-

Temperature : Column temperature affects mobile phase viscosity and the kinetics of mass transfer. Generally, increasing the column temperature decreases the retention time of all peaks.[6] Maintaining a constant, controlled temperature is essential for stable and reproducible retention times.[7]

The interplay of these factors governs the resolution and selectivity of the separation. A logical, systematic approach to optimizing these parameters is crucial for robust method development.

Sources

Validating Purity of Sulfonamide Intermediates: A Comparative Guide to TLC vs. LC-MS

Executive Summary

In medicinal chemistry, sulfonamides represent a critical scaffold, yet their synthesis is prone to specific impurity profiles—namely desulfonylation, N- vs. O-alkylation isomers, and hydrolyzed sulfonyl chlorides—that often escape detection during routine screening.

This guide objectively compares Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating sulfonamide purity. While TLC remains the workhorse for real-time reaction monitoring due to speed and cost-efficiency, it poses significant risks of false negatives (co-elution). Conversely, LC-MS offers definitive structural validation and trace impurity quantitation but requires nuanced method development regarding ionization polarity.

The Chemistry Context: Why Validation Matters

Sulfonamide formation (typically via nucleophilic attack of an amine on a sulfonyl chloride) seems straightforward, but the impurity profile is deceptive.

Common Impurity Risks:

-

Hydrolysis: Sulfonyl chlorides are moisture-sensitive, degrading to sulfonic acids which are highly polar and often streak on TLC, masking other impurities.

-

Bis-sulfonylation: Over-reaction where a primary amine reacts with two equivalents of sulfonyl chloride.

-

Regioisomers: In heterocyclic sulfonamides, competition between ring nitrogens and exocyclic amines can yield distinct isomers with identical molecular weights (isobaric), making them indistinguishable by standard MS alone without chromatographic separation.

Method A: Thin Layer Chromatography (The Rapid Screen)

Strategic Utility

TLC is the "first line of defense." Its primary role is qualitative reaction monitoring—determining if the starting material is consumed. However, relying on TLC for final purity validation is a known pitfall in drug development due to limited plate count (resolution).

Optimized Protocol for Sulfonamides

Sulfonamides are often acidic (pKa ~10) and polar. Standard hexane/ethyl acetate systems often result in peak tailing.

Step-by-Step Methodology:

-

Stationary Phase: Silica Gel 60 F254 plates.

-

Mobile Phase Modification: Add 0.5% - 1% Acetic Acid or Formic Acid to the organic solvent mixture (e.g., DCM:MeOH 95:5 + 0.5% AcOH). This suppresses ionization of the sulfonamide nitrogen, sharpening the spot.

-

Visualization (The Critical Step):

-

UV (254 nm): Detects the aromatic ring.

-

Specific Stains: UV is insufficient for non-aromatic impurities.

-

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): Excellent for detecting unreacted primary amines (turns bright yellow/orange).

-

Fluorescamine: Highly sensitive for primary amines, visualized under long-wave UV (366 nm).

-

Ninhydrin: Standard for detecting amine starting materials.

-

-

The "False Negative" Trap

TLC has a limited dynamic range. A 95% pure product and a 99% pure product often look identical on a plate. Furthermore, bis-sulfonamides often co-elute with the desired product in standard solvent systems, leading to false confidence.

Method B: LC-MS (The Definitive Validation)

Strategic Utility

LC-MS is the "release criteria" method. It provides quantitative data (via UV/DAD integration) and structural confirmation (via MS). For sulfonamides, it is the only way to reliably detect isobaric impurities and quantify trace levels (<0.1%) of genotoxic precursors.

Optimized Protocol: The Ionization Paradox

Sulfonamides are amphoteric. While they can be protonated

Step-by-Step Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm or 3.5 µm particle size.

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

-

-

Ionization Mode (ESI):

-

Standard Approach:Positive Mode (ESI+) is standard for screening but can suffer from ion suppression.

-

Expert Insight ("Wrong-Way-Round" Ionization): Research suggests that using a basic mobile phase (Ammonium Hydroxide, pH ~10) while monitoring in Positive Mode can sometimes yield higher sensitivity for sulfonamides due to the formation of ammonium adducts

which then dissociate to

-

Key Validation Parameter (ICH Q2(R1)):

-

Specificity: The method must demonstrate separation of the sulfonamide from its hydrolyzed sulfonic acid byproduct.

-

Linearity: Confirmed via a 5-point calibration curve (

) using a reference standard.

Comparative Analysis: Data & Performance

The following table contrasts the performance of both methods based on experimental metrics typical in a pharmaceutical development setting.

| Feature | TLC (High Performance Plates) | LC-MS (Single Quadrupole) |

| Limit of Detection (LOD) | ~0.1 - 0.5 µg (visual estimation) | < 1 ng (trace analysis) |

| Specificity | Low (prone to co-elution) | High (m/z + Retention Time) |

| Throughput | High (10-20 samples/hour) | Low/Medium (4-10 samples/hour) |

| Structural ID | None (Rf value only) | Definitive (Molecular Weight) |

| Cost per Sample | < $1.00 | > $20.00 (Solvents, Columns, Maintenance) |

| Blind Spots | UV-inactive impurities; Isobars | Non-ionizable compounds; Matrix effects |

Experimental Case Study: "Project S-202"

Scenario: Synthesis of a sulfamethoxazole derivative.[1][2]

-

LC-MS Result: Major peak at 5.2 min (94%). Minor peak at 5.4 min (6%, m/z matches Target + 153).

-

Analysis: The LC-MS identified a bis-sulfonamide impurity (Target + Sulfonyl group) that co-eluted on TLC. The TLC method failed to validate the purity, potentially ruining the subsequent SAR (Structure-Activity Relationship) study.

Decision Workflow (Validation Logic)

The following diagram illustrates the integrated workflow recommended for rigorous purity validation. It emphasizes that TLC is a gateway, not a destination.

Caption: Integrated Validation Workflow. TLC serves as the initial gatekeeper to prevent wasting LC-MS resources on obviously impure samples. LC-MS acts as the quantitative filter before final structural confirmation.

Conclusion

For sulfonamide intermediates, TLC is necessary but insufficient. It is an excellent tool for monitoring reaction progress, provided that acidic modifiers and specific stains (Ehrlich’s) are used. However, it cannot be the sole validation method due to its inability to resolve bis-sulfonamides and homologous impurities.

Recommendation: Adopt a tiered approach. Use TLC to confirm reaction completion and guide purification. Use LC-MS (preferably in both ionization modes) to validate the final purity (>95%) prior to biological assay or the next synthetic step.

References

-

ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

-

Hanai, T. (2003). Separation of polar compounds using carbon columns. Journal of Chromatography A, 989(2), 183-196. (Context on sulfonamide polarity and separation). [Link]

-

Sherma, J. (2000). Thin-layer chromatography in food and agricultural analysis.[4] Journal of Chromatography A, 880(1-2), 129-147. (Details on sulfonamide visualization and stains). [Link]

-

Barron, L., & Paull, B. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry.[5][6] Journal of Chromatography A. (Insight into ESI ionization modes). [Link]

Sources

- 1. fsis.usda.gov [fsis.usda.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comparative Guide to the Spectroscopic Characterization of N-(4-methoxybenzyl) Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize N-(4-methoxybenzyl) sulfonamide derivatives. As a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, precise structural elucidation is paramount.[1][2] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices and data interpretation, offering a framework for robust and self-validating characterization.

The Structural Significance of N-(4-methoxybenzyl) Sulfonamides

The N-(4-methoxybenzyl) sulfonamide scaffold is a key pharmacophore in numerous biologically active molecules. The sulfonamide group (-SO₂NH-) can act as a hydrogen bond donor and acceptor, crucial for receptor binding, while the N-(4-methoxybenzyl) moiety provides a specific steric and electronic profile that can be tailored to modulate activity and selectivity. Understanding the precise connectivity, conformation, and electronic environment of these molecules through spectroscopic analysis is fundamental to establishing structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

A Multi-Faceted Approach to Spectroscopic Characterization

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a novel organic compound. A synergistic approach, combining data from multiple spectroscopic methods, provides a comprehensive and self-validating picture of the molecular structure. This guide will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a newly synthesized N-(4-methoxybenzyl) sulfonamide derivative.

Caption: A logical workflow for the synthesis and spectroscopic characterization of N-(4-methoxybenzyl) sulfonamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-(4-methoxybenzyl) sulfonamide derivatives, both ¹H and ¹³C NMR are indispensable.

Causality in NMR Signal Assignment

The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. Electron-withdrawing groups, such as the sulfonyl group (-SO₂-), deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy group (-OCH₃), shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).

Expected ¹H NMR Signals for a Representative N-(4-methoxybenzyl)benzenesulfonamide:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| -SO₂NH- | 5.0 - 6.0 (variable) | Triplet (t) or Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. The proton on the nitrogen will couple with the adjacent benzylic protons, often appearing as a triplet. Broadening can occur due to quadrupole effects of the nitrogen atom or chemical exchange. |

| Ar-H (benzenesulfonyl) | 7.8 - 8.0 and 7.5 - 7.7 | Multiplets (m) | 5H | The protons on the benzenesulfonyl ring are deshielded by the electron-withdrawing sulfonyl group, thus appearing downfield. The specific splitting pattern depends on the substitution of this ring. |

| Ar-H (4-methoxybenzyl, ortho to -CH₂-) | 7.1 - 7.3 | Doublet (d) | 2H | These aromatic protons are part of an AA'BB' system. They are shielded relative to the benzenesulfonyl protons. |

| Ar-H (4-methoxybenzyl, ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) | 2H | These protons are shielded by the electron-donating methoxy group, hence their upfield shift compared to the other aromatic protons. |

| -CH₂- (benzyl) | 4.1 - 4.3 | Doublet (d) | 2H | This benzylic methylene group is adjacent to the nitrogen of the sulfonamide, which is electron-withdrawing, causing a downfield shift. It is split into a doublet by the adjacent -NH- proton. |

| -OCH₃ (methoxy) | 3.7 - 3.9 | Singlet (s) | 3H | The methyl protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the aromatic rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals for a Representative N-(4-methoxybenzyl)benzenesulfonamide:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Key Insights |

| Ar-C (benzenesulfonyl, ipso to -SO₂-) | 139 - 141 | The sulfonyl group strongly deshields the carbon to which it is attached. |

| Ar-C (benzenesulfonyl) | 127 - 133 | The remaining aromatic carbons of the benzenesulfonyl ring appear in the typical aromatic region. |

| Ar-C (4-methoxybenzyl, ipso to -OCH₃) | 158 - 160 | The oxygen of the methoxy group strongly deshields this carbon. |

| Ar-C (4-methoxybenzyl, ipso to -CH₂-) | 129 - 131 | This quaternary carbon is less affected by the substituents. |

| Ar-C (4-methoxybenzyl, ortho to -CH₂-) | 129 - 130 | Aromatic carbons in a relatively standard environment. |

| Ar-C (4-methoxybenzyl, ortho to -OCH₃) | 114 - 115 | These carbons are shielded by the electron-donating methoxy group. |

| -CH₂- (benzyl) | 46 - 48 | The benzylic carbon is deshielded by the adjacent nitrogen atom. |

| -OCH₃ (methoxy) | 55 - 56 | The methyl carbon of the methoxy group is in a shielded, aliphatic-like environment. |

Note: Data for closely related N-(4-methoxyphenyl)methanesulfonamide shows the -OCH₃ carbon at ~55.5 ppm and the aromatic carbons ortho to the methoxy group at ~114.8 ppm, supporting these predictions.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified N-(4-methoxybenzyl) sulfonamide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Characteristic FT-IR Absorption Bands for N-(4-methoxybenzyl) Sulfonamides:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance and Interpretation |

| N-H Stretch | 3350 - 3250 | Medium, Sharp | The presence of this band is a strong indicator of the secondary amine in the sulfonamide group. Its position can be affected by hydrogen bonding.[4][5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the stretching of the C-H bonds in the benzylic -CH₂- and methoxy -OCH₃ groups. |